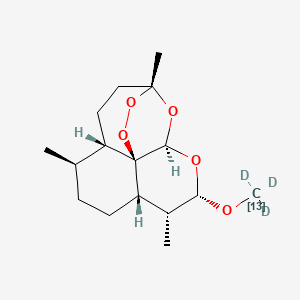![molecular formula C14H8ClN3O B13844507 7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine is a heterocyclic compound that features a fused ring system combining indazole and furo[3,2-b]pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired fused ring system . Another approach involves the use of cyclization reactions under acidic or basic conditions to achieve the formation of the indazole and furo[3,2-b]pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反应分析
Types of Reactions
7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
科学研究应用
7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Furo[3,2-b]pyridine: Another heterocyclic compound with a similar furo[3,2-b]pyridine moiety, used in medicinal chemistry.
Uniqueness
7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine is unique due to its fused ring system that combines both indazole and furo[3,2-b]pyridine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C14H8ClN3O |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C14H8ClN3O/c15-10-3-4-16-12-6-13(19-14(10)12)8-1-2-9-7-17-18-11(9)5-8/h1-7H,(H,17,18) |
InChI 键 |
USDIXEZCVWAPNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=CC4=NC=CC(=C4O3)Cl)NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)

![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
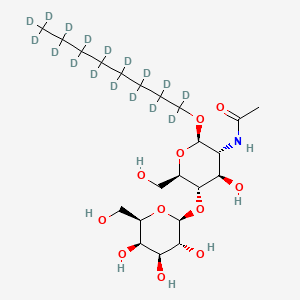
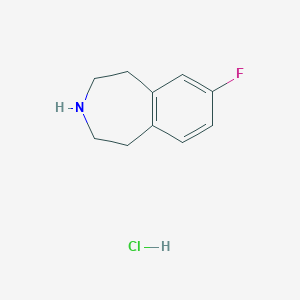
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
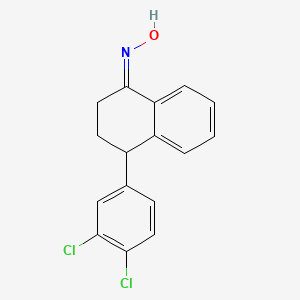
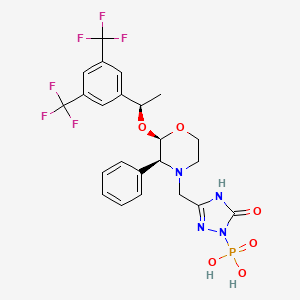
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)


